molecular formula C15H22O B8638662 (5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol

Cat. No.: B8638662
M. Wt: 218.33 g/mol
InChI Key: PXKDLMVKFZOLKA-UHFFFAOYSA-N
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Description

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol is a chemical compound known for its unique structure and properties It is characterized by a naphthalene ring system with four methyl groups and a hydroxyl group attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthaldehyde using sodium borohydride (NaBH4) in methanol . The reaction is carried out under mild conditions, and the product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthaldehyde or 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthone.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol

InChI

InChI=1S/C15H22O/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9,16H,7-8,10H2,1-4H3

InChI Key

PXKDLMVKFZOLKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)CO)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.8g (0.1 mol) of lithium aluminium hydride and 100 ml of THF are introduced into a round-bottomed flask. Under a stream of nitrogen, a solution of 11.6 g (0.05 mol) of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthoic acid in 100 ml of THF is added dropwise and the mixture is heated to reflux for four hours. The excess hydride is hydrolyzed with 7.2 ml of a 10% solution of sodium potassium tartrate, the precipitate is filtered off and the organic phase is evaporated. 10.6 g (97%) of the expected alcohol, melting point 74°-75° C., are collected.
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